molecular formula C10H11N3 B3047078 2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 135070-80-3

2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B3047078
CAS No.: 135070-80-3
M. Wt: 173.21 g/mol
InChI Key: BTCSTTFEDNVJAW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS 135070-80-3) is a high-value chemical building block with a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol . This imidazo[4,5-b]pyridine derivative is of significant interest in medicinal chemistry and pharmacological research. It is recognized in scientific literature as E-4177, a potent angiotensin II (AT II)-receptor antagonist . Studies have demonstrated its research application in investigating hemodynamic mechanisms, where it completely suppressed the development of AT II-induced pulmonary edema in preclinical models, highlighting its specific mechanism of action at the AT II receptor . The compound features a cyclopropyl substituent, a moiety often used to optimize the physicochemical and pharmacokinetic properties of lead molecules. With a documented synthetic route , it serves as a crucial intermediate for researchers developing novel therapeutic agents. Proper handling is essential; consult the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-4-5-11-10-8(6)12-9(13-10)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCSTTFEDNVJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625615
Record name 2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135070-80-3
Record name 2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

  • The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its imidazole and pyridine rings allow for versatile chemical modifications, facilitating the creation of derivatives with tailored properties for specific applications.

Reactivity and Transformations

  • 2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions:
    • Oxidation: Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.
    • Reduction: Reduction reactions yield reduced derivatives when treated with hydrogen gas in the presence of palladium catalysts.
    • Substitution: Nucleophilic substitution can occur at the pyridine ring, leading to substituted derivatives that may exhibit enhanced biological activity.

Biological Applications

Drug Design and Development

  • The compound is being explored as a potential bioisostere in drug design, particularly for mimicking purine structures. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

GABA A Receptor Agonist

  • Research indicates that this compound acts as a GABA A receptor agonist. This interaction enhances inhibitory neurotransmission, suggesting potential applications in treating anxiety disorders and other neurological conditions.

Therapeutic Properties

  • Investigations into its therapeutic properties have revealed its potential role in developing proton pump inhibitors and aromatase inhibitors. These properties position it as a promising candidate for treating conditions like gastroesophageal reflux disease (GERD) and hormone-dependent cancers.

Industrial Applications

Material Science

  • The unique electronic properties of this compound make it suitable for applications in organic electronics and photonics. Its structural characteristics could lead to advancements in the development of novel materials with specific electronic functionalities.

Case Studies and Research Findings

Recent studies have highlighted the compound's binding affinities to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify these interactions, providing insights into its mechanism of action and therapeutic potential. For instance:

  • Study on GABA A Receptor Binding: Research demonstrated that this compound significantly enhances GABA A receptor activity in vitro, indicating its potential use in developing anxiolytic medications.
  • Anticancer Activity Investigation: In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, prompting further exploration into its use as an anticancer agent.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Synthesis Method Biological Activity/Notes
2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine 2-Cyclopropyl, 7-Methyl Likely Pd-catalyzed cross-coupling or cyclocondensation (inferred from analogs) Unknown; analogs show kinase inhibition
2-Benzyl-7-benzylamino-1-methyl-1H-imidazo[4,5-b]pyridine 2-Benzyl, 7-Benzylamino, 1-Methyl Pd₂(dba)₃/Cs₂CO₃-mediated coupling in 1,4-dioxane Studied for biological interest (unspecified)
Mannich base derivatives (e.g., 6-chloro/thioxo-substituted) 6-Cl, 6-Br, or 2-thioxo Mannich condensation with secondary amines Enhanced solubility; potential CNS activity
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo core, 5,7-Dimethyl [3 + 3] cyclocondensation with acetylacetone Anticancer activity (in vitro cytotoxicity)

Key Observations:

Substituent Diversity: The cyclopropyl group in the target compound contrasts with bulkier substituents like benzyl in or thioxo/halogens in . Cyclopropyl’s small size and ring strain may enhance target selectivity compared to flexible benzyl groups. Methyl at position 7 (vs.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for analogous imidazo[4,5-b]pyridines, such as Pd-catalyzed cross-coupling (as in ) or cyclocondensation with CS₂/NaOH (as in ).
  • Thiazolo derivatives require distinct [3 + 3] cyclocondensation strategies, highlighting the impact of heterocycle choice on synthetic complexity.

Biological Implications :

  • Thiazolo analogs exhibit marked anticancer activity due to their electron-deficient cores, whereas imidazo derivatives (e.g., ) may favor kinase inhibition via π-π stacking interactions.
  • Mannich base derivatives show improved solubility via amine incorporation, a feature absent in the target compound but addressable via prodrug strategies.

Structural and Electronic Comparisons

Core Heterocycle Differences

  • Imidazo[4,5-b]pyridine vs. Thiazolo[4,5-b]pyridine :
    The imidazo core contains two nitrogen atoms (positions 1 and 3), enabling hydrogen bonding with biological targets. In contrast, the thiazolo core (S and N atoms) introduces electronegative diversity, altering redox properties and binding modes .

Substituent Impact on Physicochemical Properties

  • Cyclopropyl vs.
  • Methyl vs. Thioxo/Halogens : The methyl group is electron-donating, whereas thioxo (C=S) or halogens (Cl, Br) are electron-withdrawing, influencing charge distribution and reactivity in electrophilic substitutions .

Biological Activity

Overview

2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by its unique imidazole and pyridine fusion. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

The compound has the following IUPAC name and molecular characteristics:

PropertyDetails
IUPAC NameThis compound
CAS Number135070-80-3
Molecular FormulaC10H11N3
Molecular Weight173.22 g/mol

The biological activity of this compound is primarily attributed to its role as a GABA A receptor agonist . It enhances inhibitory neurotransmission by binding to the GABA A receptor, affecting neuronal excitability and potentially leading to anxiolytic effects. Additionally, it has been explored for its potential as a bioisostere in drug design, mimicking purine structures which are crucial in various biological processes .

Biological Activity and Therapeutic Potential

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. For instance, derivatives of imidazo[4,5-b]pyridine have been reported to exhibit significant activity against cancer cells with IC50 values often below 1 µM in certain studies .
  • Anti-inflammatory Effects : Research indicates that compounds related to the imidazo[4,5-b]pyridine scaffold demonstrate anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Such inhibition is critical in the management of inflammatory diseases .
  • Neuropharmacological Effects : As a GABA A receptor agonist, this compound may contribute to neuroprotective effects and has potential applications in treating anxiety disorders and epilepsy due to its ability to modulate neurotransmitter systems.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key modifications that enhance the biological efficacy of imidazo[4,5-b]pyridine derivatives:

  • C7 Position Modifications : Variations at the C7 position have been shown to significantly influence the potency and selectivity of the compounds against different biological targets. For example, substituents that increase lipophilicity can enhance cellular uptake and bioavailability .

Case Studies

A few notable case studies illustrate the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer progression, showcasing IC50 values lower than those of standard treatments like ponatinib .
  • Neuropharmacological Evaluation : In vivo studies indicated that certain derivatives exhibited anticonvulsant properties comparable to established medications, suggesting their potential use in treating seizure disorders .

Q & A

Q. What advanced mass spectrometry techniques characterize acid-labile adducts formed with biomolecules?

  • Methodological Answer : Soft ionization (ESI, MALDI) coupled with tandem MS/MS fragments adducts without disrupting labile bonds. Proteolytic digestion (trypsin/chymotrypsin) optimizes peptide mapping for adduct localization, as shown for PhIP-albumin adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
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2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine

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